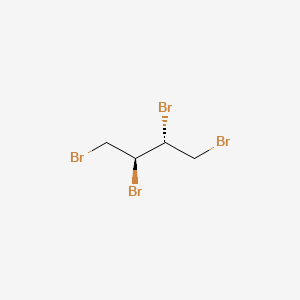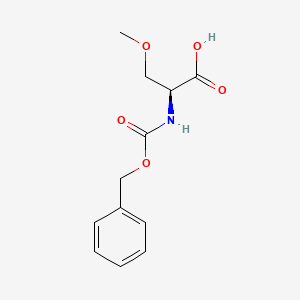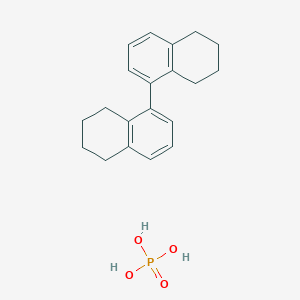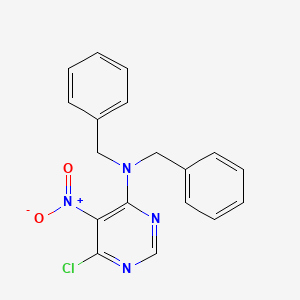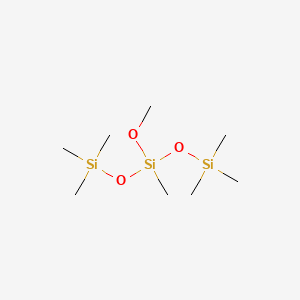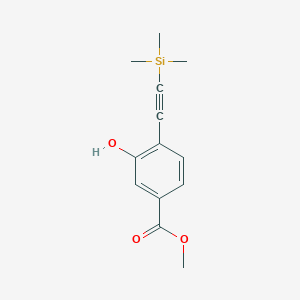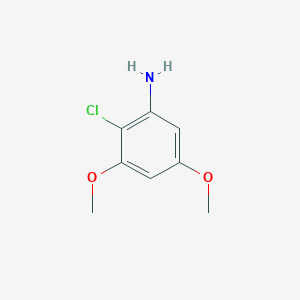
2-Chloro-3,5-dimethoxyaniline
Descripción general
Descripción
2-Chloro-3,5-dimethoxyaniline is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.63 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at room temperature .
Synthesis Analysis
The synthesis of 4-chloro-2,5-dimethoxyaniline, a compound similar to 2-Chloro-3,5-dimethoxyaniline, has been described in a patent . The method involves taking 2,5-dimethoxyaniline as a raw material and using copper chloride as a reaction system catalyst. Oxygen is introduced into a 9N hydrochloric acid solution to react for 8 hours at 95 ℃ .Molecular Structure Analysis
The InChI code for 2-Chloro-3,5-dimethoxyaniline is 1S/C8H10ClNO2/c1-11-5-3-6 (10)8 (9)7 (4-5)12-2/h3-4H,10H2,1-2H3 . This code provides a unique identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Chloro-3,5-dimethoxyaniline is a solid substance . It should be stored in a dark place, under an inert atmosphere, and at room temperature .Aplicaciones Científicas De Investigación
Electrochemical Applications
- Electrochemical Synthesis and Detection : A study by Zeng, Li, and Wang (2019) highlighted the electrochemical polymerization of dimethoxyaniline derivatives on glassy carbon electrodes. This process significantly enhanced the oxidation of glutamic acids, demonstrating its potential in differentiating glutamic acid chiral molecules. This development suggests that derivatives of 2-Chloro-3,5-dimethoxyaniline could be used in low-cost, easy-to-fabricate platforms for biochemical detection and analysis Zeng, Li, & Wang, 2019.
Materials Science
- Polymer Synthesis for Energy Storage : Jain et al. (2010) synthesized nanostructured poly(dimethoxyaniline) powder via chemical oxidative polymerization, showcasing high electrical conductivity and charge storage capacity. This material's high performance in electrochemical capacitors points to the utility of 2-Chloro-3,5-dimethoxyaniline derivatives in developing advanced energy storage solutions Jain, Surwade, Agnihotra, Dua, Eliason, Morose, & Manohar, 2010.
Organic Synthesis and Characterization
- Synthesis of New Compounds : Kefi, Abid, Nasr, and Rzaigui (2007) detailed the chemical preparation and characterization of a new organic cation derived from 5-chloro(2,4-dimethoxy)anilinium monophosphate. The study not only reveals insights into the crystal structure and thermal properties but also illustrates the potential of 2-Chloro-3,5-dimethoxyaniline in synthesizing new materials with possible applications in electronics and photonics Kefi, Abid, Nasr, & Rzaigui, 2007.
Antioxidant Activity
- Development of Antioxidant Agents : Andreani et al. (2010) investigated the reaction between isatin and 2,5-dimethoxyaniline, leading to derivatives with good chemical antioxidant activity. This suggests that modifications of 2-Chloro-3,5-dimethoxyaniline could yield compounds with potential applications in medicinal chemistry, particularly as antioxidant agents Andreani, Burnelli, Granaiola, Leoni, Locatelli, Morigi, Rambaldi, Varoli, Cremonini, Placucci, Cervellati, & Greco, 2010.
Safety and Hazards
Direcciones Futuras
The synthesis of 4-chloro-2,5-dimethoxyaniline, a compound similar to 2-Chloro-3,5-dimethoxyaniline, has been patented . This compound is a main raw material for synthesizing naphthol AS-IRG and naphthol AS-LC, which are important fine chemical organic pigment intermediates . These intermediates are used in the production of high-grade pigment products that have wide applications in daily production and life .
Mecanismo De Acción
Target of Action
Similar compounds such as 2,5-dimethoxyaniline have been used as laccase inducers , suggesting that 2-Chloro-3,5-dimethoxyaniline might interact with similar targets.
Mode of Action
Based on its structural similarity to 2,5-dimethoxyaniline, it might induce the enzyme laccase from trumetes versicolor
Biochemical Pathways
The compound might be involved in the mapk/erk pathway, given the similarity to other dimethoxyanilines
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its bioavailability. More research is needed to fully understand the pharmacokinetics of 2-Chloro-3,5-dimethoxyaniline.
Result of Action
It is known that the compound has a molecular weight of 18763 , which could influence its interactions with cellular components
Propiedades
IUPAC Name |
2-chloro-3,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQJMSZWWPFNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-dimethoxyaniline | |
CAS RN |
120758-03-4 | |
| Record name | 2-Chloro-3,5-Dimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


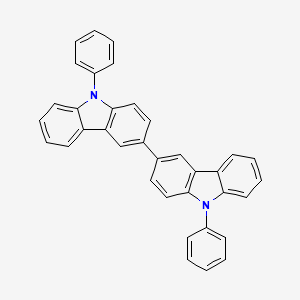
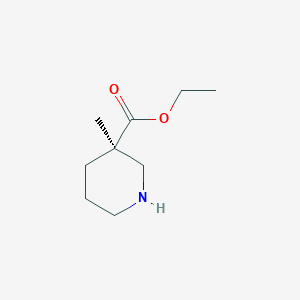
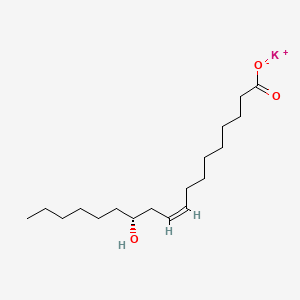
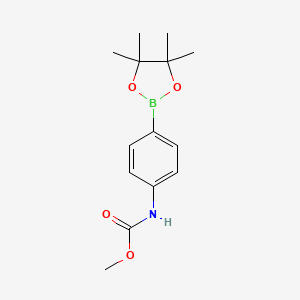

![1-bromo-9,9'-Spirobi[9H-fluorene]](/img/structure/B1632183.png)

